molecular formula C7H4N2O B112920 5-Formylnicotinonitrile CAS No. 70416-53-4

5-Formylnicotinonitrile

Cat. No.: B112920
CAS No.: 70416-53-4
M. Wt: 132.12 g/mol
InChI Key: RWPAJIVRGSWZAB-UHFFFAOYSA-N
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Description

5-Formylnicotinonitrile is an organic compound with the molecular formula C₇H₄N₂O. It is a derivative of nicotinonitrile, featuring a formyl group at the 5-position of the pyridine ring. This compound is a white to yellow to brown solid and is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine-3-carbaldehyde with cuprous cyanide in N,N-dimethylformamide at elevated temperatures (around 140°C) under a nitrogen atmosphere . This reaction yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Formylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: 5-Formylnicotinic acid.

    Reduction: 5-Formylaminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formylnicotinonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its pathways involve interactions with enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

    Nicotinonitrile: Lacks the formyl group, making it less reactive in certain reactions.

    5-Formylnicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Bromonicotinonitrile: Contains a bromine atom, leading to different reactivity and applications.

Uniqueness: 5-Formylnicotinonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial settings .

Properties

IUPAC Name

5-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPAJIVRGSWZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512962
Record name 5-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70416-53-4
Record name 5-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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